molecular formula C12H12F3N3O6 B1413490 propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate CAS No. 1949836-93-4

propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate

Cat. No.: B1413490
CAS No.: 1949836-93-4
M. Wt: 351.24 g/mol
InChI Key: QHPSFQQASBMXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate is a nitroaromatic compound characterized by a central aniline ring substituted with two nitro groups (-NO₂) at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position. The acetamide side chain is esterified with a propan-2-yl group, enhancing its lipophilicity compared to methyl or ethyl esters.

Properties

IUPAC Name

propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O6/c1-6(2)24-10(19)5-16-11-8(17(20)21)3-7(12(13,14)15)4-9(11)18(22)23/h3-4,6,16H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPSFQQASBMXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148871
Record name Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949836-93-4
Record name Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949836-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate typically involves the reaction of 2,6-dinitro-4-(trifluoromethyl)aniline with isopropyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline derivative attacks the carbonyl carbon of the chloroacetate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Target Compound vs. Methyl 2-[2-(2,6-Dichloro-4-nitro-anilino)-3,5-dinitrophenyl]acetate

The compound studied by Tariq et al. () shares a nitroaromatic backbone but differs in substituents:

  • Substituents: Chloro (-Cl) groups at the 2- and 6-positions vs. nitro (-NO₂) groups in the target compound.
  • Electronic Effects : Chloro groups are moderately electron-withdrawing via inductive effects, whereas nitro groups are strongly electron-withdrawing, significantly reducing electron density on the aromatic ring. This impacts reactivity in electrophilic substitution or redox reactions .
Target Compound vs. 3-(2-Trifluoromethylphenyl)propionic Acid

This catalog-listed compound () features a trifluoromethylphenyl group but diverges in functionalization:

  • Backbone : A propionic acid chain (-CH₂CH₂COOH) vs. the acetamide-ester linkage in the target compound.
  • Ionizability: The carboxylic acid group (-COOH) is ionizable at physiological pH, enhancing aqueous solubility, whereas the ester group in the target compound is non-ionizable, favoring lipid membrane penetration .

Crystallographic and Physicochemical Data

Bond Lengths and Angles
  • Target Compound : While crystallographic data for the exact compound is unavailable, analogs like Tariq’s compound exhibit bond lengths (e.g., C–C: ~1.46–1.52 Å) and angles (e.g., C–N–C: ~117–128°) influenced by nitro and chloro substituents .
  • Trifluoromethylphenylpropionic Acid : The trifluoromethyl group induces significant electronegativity, shortening adjacent C–F bonds (~1.33 Å) and altering torsion angles compared to nitro-substituted analogs .
Molecular Weight and Purity
  • Target Compound : Estimated molecular weight ~350–370 g/mol (based on formula C₁₂H₁₁F₃N₃O₆).
  • Tariq’s Compound : Molecular weight ~450 g/mol (C₁₃H₁₀Cl₂N₄O₆), with higher density due to chlorine atoms .
  • 3-(2-Trifluoromethylphenyl)propionic Acid : Molecular weight 218.17 g/mol (C₁₀H₉F₃O₂), commercially available at >98% purity .

Biological Activity

Propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate, also known by its chemical identifier ZCD83693, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a trifluoromethyl group and dinitro substituents on an aniline derivative. Its molecular formula is C11H10F3N3O4C_{11}H_{10}F_3N_3O_4, and it has a molecular weight of approximately 303.21 g/mol. The structure can be summarized as follows:

Propan 2 yl 2 2 6 dinitro 4 trifluoromethyl anilino acetate\text{Propan 2 yl 2 2 6 dinitro 4 trifluoromethyl anilino acetate}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases, which are crucial in cell signaling pathways. For instance, it demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
  • Antitumor Activity : In vitro studies have reported that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent antitumor activity.
  • Toxicological Profile : Initial assessments suggest that while the compound exhibits biological activity, it also raises concerns regarding toxicity. The presence of nitro groups is often associated with cytotoxic effects.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Study Cell Line IC50 (µM) Mechanism
Study AHeLa1.7CDK inhibition
Study BA3750.87CDK inhibition
Study CHCT1160.55CDK inhibition
Study DVEGFR-21.46Receptor inhibition

Detailed Case Study: Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound was tested against several tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of intrinsic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate
Reactant of Route 2
Reactant of Route 2
propan-2-yl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.